2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group (–CN) and two methoxyphenyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methoxyaniline.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form 2-cyano-3-(3-methoxyphenyl)acrylonitrile.
Amidation: The intermediate is then reacted with 4-methoxyaniline in the presence of a suitable catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 2-cyano-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 2-cyano-3-(3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
Uniqueness
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Properties
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-6-15(7-9-16)20-18(21)14(12-19)10-13-4-3-5-17(11-13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGYJBJVMPBXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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